1-Hyoscyamine biosynthesis pathway in Atropa belladonna
1-Hyoscyamine biosynthesis pathway in Atropa belladonna
An In-Depth Technical Guide to the 1-Hyoscyamine Biosynthesis Pathway in Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the 1-hyoscyamine biosynthesis pathway in Atropa belladonna (Deadly Nightshade). It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, which is of significant interest for the pharmaceutical industry due to the anticholinergic properties of hyoscyamine and its derivative, scopolamine.
The Core Biosynthetic Pathway
The biosynthesis of 1-hyoscyamine is a complex process primarily occurring in the roots of the plant, specifically in the pericycle cells.[1][2][3][4] The pathway can be conceptually divided into three major parts: the formation of the tropane ring precursor (tropine), the synthesis of the acyl moiety (tropic acid from phenyllactic acid), and the final esterification and rearrangement to form hyoscyamine.[5][6]
The pathway begins with the amino acids ornithine and arginine, which are converted to putrescine.[7] Putrescine is then methylated by putrescine N-methyltransferase (PMT), the first committed step in tropane alkaloid synthesis.[1][3][8][9] The resulting N-methylputrescine is oxidized by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[10] This intermediate undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[11]
The subsequent formation of tropinone, the first intermediate with the characteristic tropane core, involves a polyketide synthase (PYKS) and a cytochrome P450-type enzyme, tropinone synthase.[5][6] Tropinone represents a critical branch point.[12][13][14] Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, which is the direct precursor for hyoscyamine.[12][14] Alternatively, tropinone reductase II (TRII) produces pseudotropine, leading to the synthesis of calystegine alkaloids.[12][13]
Concurrently, the amino acid phenylalanine is converted to phenyllactic acid.[5][10] Tropine and phenyllactic acid are then condensed to form the intermediate littorine.[5][15] A cytochrome P450 enzyme, CYP80F1, functions as a littorine mutase, rearranging littorine into hyoscyamine aldehyde.[10] Finally, hyoscyamine dehydrogenase (HDH) reduces hyoscyamine aldehyde to yield 1-hyoscyamine.[16]
Caption: The 1-hyoscyamine biosynthesis pathway in Atropa belladonna.
Quantitative Data on Hyoscyamine Biosynthesis
The concentration of hyoscyamine and its derivatives varies significantly across different tissues and between wild-type and genetically modified plants. The biosynthesis primarily occurs in the roots, with subsequent transport and accumulation in aerial parts, particularly tender stems and leaves.[17]
Table 1: Tropane Alkaloid Content in Wild-Type Atropa belladonna Tissues
| Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Reference |
|---|---|---|---|
| Tender Stems | 3.364 | 0.600 | [17] |
| Tender Leaves | 1.526 | 0.601 | [17] |
| Roots | 1.598 | Not specified | [17] |
| Young Fruits | 1.271 | Not specified | [17] |
| Fruit Sepals | 1.413 | 1.003 | [17] |
| Leaves (WT average) | 0.92 | 0.32 | [18] |
| Roots (WT average) | 0.53 | 0.27 | [18] |
| Leaves (WT average) | 2.45 | 0.30 |[19] |
Table 2: Impact of Genetic Modification on Tropane Alkaloid Production in Atropa belladonna
| Genetic Modification | Tissue | Hyoscyamine (mg/g DW) | Scopolamine (mg/g DW) | Fold Change (Hyoscyamine) | Reference |
|---|---|---|---|---|---|
| Overexpression of TRI | Root Cultures | Up to 3-fold increase | Up to 5-fold increase | ~3x | [12] |
| CRISPR/Cas9 knockout of H6H (Line H15) | Roots | 2.80 | Not Detected | ~5.3x | [18] |
| CRISPR/Cas9 knockout of H6H (Line H15) | Leaves | Not specified | Not Detected | - | [18] |
| Overexpression of AbCaM1 (Line T2GC05) | Leaves | 10.61 | 1.50 | ~4.3x |[19] |
Note: H6H (hyoscyamine 6β-hydroxylase) converts hyoscyamine to scopolamine. Its knockout prevents this conversion, leading to hyoscyamine accumulation.[9][18][20]
Experimental Protocols
Detailed experimental protocols are crucial for studying the hyoscyamine pathway. Below are methodologies for key experimental procedures cited in the literature.
Protocol for Tropane Alkaloid Extraction and Quantification by HPLC
This generalized protocol is based on methods described for the analysis of tropane alkaloids in Solanaceae species.[21][22][23]
-
Sample Preparation: Collect fresh plant material (e.g., roots, leaves), freeze immediately in liquid nitrogen, and lyophilize to obtain dry weight. Grind the dried tissue into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of powdered tissue into a centrifuge tube.
-
Add 5 mL of an extraction solvent, typically a mixture of chloroform, methanol, and concentrated ammonia (e.g., 15:5:1 v/v/v).[23][24] Dichloromethane can be used as a safer alternative to chloroform.[24]
-
Vortex thoroughly and sonicate for 30-60 minutes in a water bath.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification (Acid/Base Partitioning):
-
Evaporate the organic solvent under a stream of nitrogen.
-
Redissolve the residue in 2 mL of 0.5 M sulfuric acid.
-
Wash the acidic solution with 2 mL of chloroform or dichloromethane to remove neutral lipids; discard the organic phase.
-
Make the aqueous phase alkaline (pH 9-10) by adding concentrated ammonium hydroxide.
-
Extract the alkaloids from the alkaline solution three times with 2 mL of chloroform or dichloromethane.
-
Combine the organic phases and evaporate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried alkaloid extract in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 10-20 µL onto an HPLC system equipped with a C18 reverse-phase column and a DAD or UV detector set to ~210 nm.[23]
-
Use an isocratic or gradient mobile phase, commonly consisting of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0).[23]
-
Quantify hyoscyamine by comparing the peak area to a standard curve prepared with authentic hyoscyamine standards.
-
Enzyme Activity Assay for Tropinone Reductase (TRI)
This protocol is adapted from methodologies used to assess tropinone reductase activity in A. belladonna root cultures.[13]
-
Protein Extraction:
-
Homogenize fresh root tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2, containing 5 mM dithiothreitol and protease inhibitors).
-
Centrifuge at 4°C at high speed (e.g., 15,000 x g) for 20 minutes to pellet cell debris.
-
Use the resulting supernatant as the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
The assay measures the consumption of the cofactor NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate buffer (pH 6.2)
-
0.15 mM NADPH
-
A defined amount of crude protein extract (e.g., 50 µg)
-
-
Initiate the reaction by adding the substrate, 5 mM tropinone.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the specific activity as nmol of NADPH consumed per minute per mg of protein.
-
Visualization of Workflows and Relationships
Understanding the experimental and logical frameworks is as important as the pathway itself. The following diagrams illustrate key processes.
Analytical Workflow
This flowchart outlines the standard procedure for analyzing hyoscyamine content in plant tissues.
Caption: A typical experimental workflow for tropane alkaloid analysis.
Genetic Engineering Workflow
This diagram illustrates the steps to create high-hyoscyamine A. belladonna by knocking out the H6H gene, which converts hyoscyamine to other alkaloids.
References
- 1. Expression of Atropa belladonna putrescine N-methyltransferase gene in root pericycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Atropa belladonna hyoscyamine 6beta-hydroxylase gene is differentially expressed in the root pericycle and anthers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root. | Semantic Scholar [semanticscholar.org]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pnas.org [pnas.org]
- 10. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and identification of littorine from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [Expression pattern of genes involved in tropane alkaloids biosynthesis and tropane alkaloids accumulation in Atropa belladonna] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Engineering tropane alkaloid production and glyphosate resistance by overexpressing AbCaM1 and G2-EPSPS in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solanaceae - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform [pubmed.ncbi.nlm.nih.gov]
